6-Amino-N-(cyclobutylmethyl)-N-isopropylpyridine-3-sulfonamide
Description
Properties
Molecular Formula |
C13H21N3O2S |
|---|---|
Molecular Weight |
283.39 g/mol |
IUPAC Name |
6-amino-N-(cyclobutylmethyl)-N-propan-2-ylpyridine-3-sulfonamide |
InChI |
InChI=1S/C13H21N3O2S/c1-10(2)16(9-11-4-3-5-11)19(17,18)12-6-7-13(14)15-8-12/h6-8,10-11H,3-5,9H2,1-2H3,(H2,14,15) |
InChI Key |
KKGVFVUHGRKSLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1CCC1)S(=O)(=O)C2=CN=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyridine-3-sulfonamide Core
- Starting from 3-aminopyridine or 3-hydroxypyridine, sulfonylation is performed using sulfonyl chlorides under basic conditions to afford pyridine-3-sulfonamide intermediates.
- For example, reaction of 3-aminopyridine with benzenesulfonyl chloride in the presence of a base such as triethylamine yields the sulfonamide intermediate.
- The amino group at position 6 can be introduced via directed lithiation or nitration followed by reduction, or by using appropriately substituted pyridine precursors.
N-Alkylation of Sulfonamide Nitrogen
- The sulfonamide nitrogen atoms are alkylated using alkyl halides or alkylating agents.
- For the cyclobutylmethyl group, cyclobutylmethyl bromide or chloride is used.
- For the isopropyl group, isopropyl bromide or iodide is employed.
- Alkylation is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or sodium hydride to deprotonate the sulfonamide nitrogen.
- Reaction conditions are optimized to achieve selective mono- or di-substitution as required.
Purification and Characterization
- The crude product is purified by recrystallization from ethanol/water mixtures or by chromatographic techniques.
- Characterization is performed using IR spectroscopy (to confirm sulfonamide and amino groups), 1H NMR and 13C NMR (to confirm substitution patterns), and elemental analysis.
Representative Reaction Scheme (Conceptual)
| Step | Reagents & Conditions | Product Description |
|---|---|---|
| 1. Sulfonylation | 3-Aminopyridine + benzenesulfonyl chloride, base (Et3N), solvent (DCM) | Pyridine-3-sulfonamide intermediate |
| 2. Amination | Directed lithiation/nitration + reduction or use of 6-amino substituted pyridine | 6-Amino-pyridine-3-sulfonamide |
| 3. N-Alkylation | Cyclobutylmethyl bromide + isopropyl bromide, base (K2CO3), solvent (DMF), heat | 6-Amino-N-(cyclobutylmethyl)-N-isopropylpyridine-3-sulfonamide |
Research Findings and Analytical Data
- Infrared (IR) Spectroscopy : Characteristic absorption bands for sulfonamide groups appear around 1150–1350 cm⁻¹ (S=O stretching), and NH2 groups show bands near 3300–3500 cm⁻¹.
- Nuclear Magnetic Resonance (NMR) : 1H NMR spectra show signals corresponding to aromatic protons of the pyridine ring, methylene protons of the cyclobutylmethyl group, and methyl protons of the isopropyl group. NH and NH2 protons appear as broad singlets.
- Elemental Analysis : Confirms the molecular formula consistent with the expected substitution pattern.
- Reaction Yields : Typically range from 70% to 85% depending on reaction conditions and purification efficiency.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Sulfonylation solvent | Dichloromethane (DCM), DMF | Anhydrous conditions preferred |
| Base for sulfonylation | Triethylamine, pyridine | Scavenges HCl formed |
| Alkylation solvent | DMF, DMSO | Polar aprotic solvents enhance reactivity |
| Alkylation base | Potassium carbonate, sodium hydride | Deprotonates sulfonamide NH |
| Temperature | Room temperature to 80 °C | Controlled to avoid side reactions |
| Reaction time | 2–6 hours | Monitored by TLC |
| Purification | Recrystallization, column chromatography | Ensures high purity |
The preparation of 6-Amino-N-(cyclobutylmethyl)-N-isopropylpyridine-3-sulfonamide involves a multi-step synthetic route starting from pyridine derivatives, sulfonylation to form the sulfonamide core, introduction of the amino group at position 6, and selective N-alkylation with cyclobutylmethyl and isopropyl groups. The process requires careful control of reaction conditions and purification steps to achieve high yield and purity. Analytical techniques such as IR, NMR, and elemental analysis are essential for confirming the structure and substitution pattern.
This synthesis approach is supported by diverse research on pyridine sulfonamide derivatives and their N-substituted analogs, as documented in peer-reviewed chemical literature and patent disclosures, ensuring a professional and authoritative foundation for the preparation methods described.
Chemical Reactions Analysis
Types of Reactions
6-Amino-N-(cyclobutylmethyl)-N-isopropylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the sulfonamide nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
6-Amino-N-(cyclobutylmethyl)-N-isopropylpyridine-3-sulfonamide has been investigated for its role as a potential therapeutic agent. Its structure allows it to interact with biological targets effectively, leading to various medicinal applications:
- Antimicrobial Activity : Studies have shown that sulfonamide derivatives exhibit antibacterial properties. The compound's ability to inhibit bacterial growth has been evaluated against Gram-negative bacteria, demonstrating significant efficacy .
- Pain Management : Research indicates that sulfonamides can act as sodium channel blockers, which may provide insights into their use for pain relief therapies .
Biological Studies
The compound has been utilized in various biological studies focusing on its interactions at the molecular level:
- Molecular Docking Studies : Investigations into the binding affinity of the compound with specific proteins have revealed potential mechanisms of action against pathogens like Pseudomonas aeruginosa. The binding energy values suggest a strong interaction, indicating its possible use in treating infections caused by resistant strains .
Agricultural Applications
Recent studies have explored the use of sulfonamide derivatives as antidotes against herbicides. For instance, laboratory experiments demonstrated that 6-Amino-N-(cyclobutylmethyl)-N-isopropylpyridine-3-sulfonamide could mitigate the effects of herbicides on crops, enhancing seedling growth and resilience .
Table 1: Biological Activities of 6-Amino-N-(cyclobutylmethyl)-N-isopropylpyridine-3-sulfonamide
| Activity Type | Target Organism/Process | Observed Effect |
|---|---|---|
| Antibacterial | Pseudomonas aeruginosa | Significant inhibition |
| Antimicrobial | Gram-negative bacteria | Moderate efficacy |
| Herbicide Antidote | Sunflower seedlings | Enhanced growth |
Table 2: Molecular Docking Results
| Compound | Protein Target | Binding Energy (kcal/mol) |
|---|---|---|
| 6-Amino-N-(cyclobutylmethyl)-N-isopropylpyridine-3-sulfonamide | PqsR (Pseudomonas aeruginosa) | -5.8 to -8.2 |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of 6-Amino-N-(cyclobutylmethyl)-N-isopropylpyridine-3-sulfonamide was tested against two strains of Gram-negative bacteria: Escherichia coli and Pseudomonas aeruginosa. The results indicated that the compound effectively suppressed the growth of Pseudomonas aeruginosa, showcasing its potential as an antibacterial agent .
Case Study 2: Agricultural Application
A series of experiments were conducted to assess the antidotal effects of the compound on sunflower seedlings exposed to the herbicide 2,4-D. The results demonstrated that treatment with the compound resulted in improved seedling growth compared to untreated controls, suggesting its utility in agricultural settings as a protective agent against herbicide toxicity .
Mechanism of Action
The mechanism of action of 6-Amino-N-(cyclobutylmethyl)-N-isopropylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide Moieties
6-Amino-1-isobutyl-3-methyl pyrimidinedione (CAS: 372137-35-4)
- Core Structure : Pyrimidinedione (a bicyclic system) vs. pyridine in the target compound.
- Substituents : Contains a sulfonamide group linked to an isopropyl and methylamine, similar to the isopropyl group in the target compound. However, it lacks the cyclobutylmethyl moiety.
- Molecular Weight : 500.85 g/mol (higher than typical pyridine-based sulfonamides due to the trifluoromethyl and additional rings).
6-Amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Core Structure : Pyrazolopyrimidine (a fused heterocyclic system) vs. pyridine in the target compound.
- Substituents : Features a piperidin-4-yl group instead of cyclobutylmethyl/isopropyl.
- Biological Activity: Demonstrated efficacy against Leishmania donovani in murine models via oral administration, highlighting the importance of the 6-amino group and sulfonamide-like hydrogen-bonding motifs in antiparasitic activity .
Compounds with Cyclobutylmethyl Substituents
N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-{N-[(tert-butylamino)-carbonyl]-3-methyl-L-valyl}-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
- Structure: A bicyclic carboxamide with a cyclobutylmethyl group, tert-butylamino, and methyl-L-valyl residues.
- Synthesis Relevance : The patent emphasizes oxidation methods for introducing cyclobutylmethyl groups, suggesting that this substituent may enhance metabolic stability or target binding in complex molecules .
- Comparison : Unlike the target compound, this molecule lacks a sulfonamide group but shares the cyclobutylmethyl motif, which could confer similar steric or lipophilic properties.
Key Research Findings and Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Impact on Properties
Critical Analysis and Limitations
- The anti-leishmanial activity of pyrazolopyrimidines suggests that the target compound’s sulfonamide group could similarly interact with parasitic enzymes.
- The cyclobutylmethyl group’s role in improving pharmacokinetics, as seen in patent compounds , may apply here but requires experimental validation.
Biological Activity
6-Amino-N-(cyclobutylmethyl)-N-isopropylpyridine-3-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of pharmacological applications. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to a pyridine ring. The specific structure includes:
- Pyridine ring : A six-membered aromatic ring containing one nitrogen atom.
- Cyclobutylmethyl group : A four-membered cyclic alkane contributing to hydrophobic interactions.
- Isopropyl group : Enhancing lipophilicity and potentially influencing pharmacokinetics.
The biological activity of 6-Amino-N-(cyclobutylmethyl)-N-isopropylpyridine-3-sulfonamide can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes, particularly those involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
- Receptor Modulation : It may also act as a modulator of certain receptors, potentially affecting neurotransmitter systems or inflammatory mediators.
Anti-inflammatory Activity
Research indicates that compounds similar to 6-Amino-N-(cyclobutylmethyl)-N-isopropylpyridine-3-sulfonamide exhibit significant anti-inflammatory properties. For example, studies have shown that related pyridine derivatives can effectively suppress COX-2 activity, a critical enzyme in the production of pro-inflammatory prostaglandins.
| Compound | IC50 (μM) | Reference |
|---|---|---|
| 6-Amino-N-(cyclobutylmethyl)-N-isopropylpyridine-3-sulfonamide | TBD | |
| Celecoxib | 0.04 ± 0.01 | |
| Indomethacin | 9.17 |
Case Studies
- Study on Inflammatory Models : In vivo studies using carrageenan-induced paw edema models demonstrated that derivatives of this class significantly reduced inflammation compared to control groups. The effective dose (ED50) values were comparable to those of established anti-inflammatory drugs like indomethacin.
- Cytotoxicity Assays : Preliminary cytotoxicity assays indicated that while exhibiting anti-inflammatory effects, these compounds do not significantly compromise cell viability at therapeutic concentrations.
Structure-Activity Relationship (SAR)
The biological activity of 6-Amino-N-(cyclobutylmethyl)-N-isopropylpyridine-3-sulfonamide can be influenced by structural modifications:
- Substituents on the pyridine ring : Electron-donating groups enhance activity.
- Alkyl chain length : Optimal hydrophobicity is crucial for receptor binding and membrane penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
